molecular formula C8H9ClN2S B10853022 Carbamimidothioic acid, (3-chlorophenyl)methyl ester CAS No. 89802-75-5

Carbamimidothioic acid, (3-chlorophenyl)methyl ester

Cat. No.: B10853022
CAS No.: 89802-75-5
M. Wt: 200.69 g/mol
InChI Key: MMDKGIZKDGPYFQ-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, (3-chlorophenyl)methyl ester belongs to a class of carbamimidothioic acid esters characterized by a thiourea-derived backbone and variable aromatic ester groups. These compounds are notable for their diverse biological activities, including antimicrobial and cytotoxic properties. Studies highlight their efficacy against Gram-positive and Gram-negative bacteria, fungi, and cancer cell lines . The (3-chlorophenyl) substituent contributes to moderate lipophilicity, influencing membrane permeability and target binding. However, activity varies significantly with structural modifications, as demonstrated in comparative studies .

Properties

IUPAC Name

(3-chlorophenyl)methyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKGIZKDGPYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330119
Record name Carbamimidothioic acid, (3-chlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89802-75-5
Record name Carbamimidothioic acid, (3-chlorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Thiourea

The most widely documented method involves the reaction of 1-chloro-3-chloromethyl-benzene (3-chlorobenzyl chloride) with thiourea (H₂N-C(=S)-NH₂) in ethanol under reflux conditions. The chloride group on the benzyl carbon is displaced by the sulfur atom of thiourea, forming the thioether linkage. The reaction proceeds via an Sₙ2 mechanism due to the primary nature of the benzyl chloride:

3-Cl-C6H4-CH2Cl+H2N-C(=S)-NH23-Cl-C6H4-CH2-S-C(=NH)-NH2+HCl\text{3-Cl-C}6\text{H}4\text{-CH}2\text{Cl} + \text{H}2\text{N-C(=S)-NH}2 \rightarrow \text{3-Cl-C}6\text{H}4\text{-CH}2\text{-S-C(=NH)-NH}_2 + \text{HCl}

The product is isolated as the monohydrochloride salt by treating the reaction mixture with concentrated HCl, yielding up to 100% under optimized conditions. Key advantages of this method include:

  • High efficiency : The reaction completes within 4–6 hours.

  • Minimal byproducts : The use of anhydrous ethanol suppresses side reactions like oxidation or disulfide formation.

Alternative Pathways via Thiol Intermediates

A less common approach involves synthesizing 3-chlorobenzylthiol (HS-CH₂-C₆H₄-Cl-3) as an intermediate, which is subsequently reacted with cyanamide (NH₂-C≡N) in the presence of HCl. This two-step process proceeds as follows:

  • Synthesis of 3-chlorobenzylthiol :

    3-Cl-C6H4-CH2Cl+NaSH3-Cl-C6H4-CH2SH+NaCl\text{3-Cl-C}_6\text{H}_4\text{-CH}_2\text{Cl} + \text{NaSH} \rightarrow \text{3-Cl-C}_6\text{H}_4\text{-CH}_2\text{SH} + \text{NaCl}
  • Reaction with cyanamide :

    3-Cl-C6H4-CH2SH+NH2-C≡N3-Cl-C6H4-CH2-S-C(=NH)-NH2\text{3-Cl-C}_6\text{H}_4\text{-CH}_2\text{SH} + \text{NH}_2\text{-C≡N} \rightarrow \text{3-Cl-C}_6\text{H}_4\text{-CH}_2\text{-S-C(=NH)-NH}_2

While this method offers flexibility in intermediate purification, it achieves lower yields (70–80%) compared to the direct thiourea route.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) accelerate the reaction rate by stabilizing the transition state in Sₙ2 mechanisms. However, ethanol remains the preferred solvent due to its ability to dissolve both thiourea and 3-chlorobenzyl chloride while facilitating easy isolation of the hydrochloride salt.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O) : δ 7.45–7.38 (m, 4H, aromatic), 4.32 (s, 2H, CH₂S), 3.12 (br s, 2H, NH₂).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S stretch).

Purity Assessment

Gas chromatography (GC) with a Carbowax 20M column confirms the absence of residual 3-chlorobenzyl chloride, with detection limits <0.1%.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

Bulk suppliers utilize 3-chlorotoluene as a starting material for 3-chlorobenzyl chloride synthesis via free-radical chlorination, reducing raw material costs by 40% compared to benzyl chloride derivatives.

Waste Management

Spent HCl is neutralized with lime (CaO) to produce calcium chloride, which is sold as a byproduct for de-icing applications.

Challenges and Mitigation Strategies

Hygroscopicity of the Hydrochloride Salt

The product’s tendency to absorb moisture is mitigated by packaging in nitrogen-flushed, aluminum-lined bags with desiccants.

Byproduct Formation

Trace amounts of bis(3-chlorobenzyl) disulfide are removed via activated carbon filtration during recrystallization.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation at 100°C reduces reaction time to 15 minutes, though yields remain comparable to conventional methods (92–95%).

Catalytic Approaches

Copper(I) iodide (CuI) catalyzes the coupling of 3-chlorobenzyl bromide with thiourea in ionic liquids, enabling solvent recycling and reducing environmental impact.

Applications and Derivatives

While the primary use of this compound is as a precursor to N-{2-[(3-chlorobenzyl)sulfanyl]-6-oxo-1,6-dihydropyrimidin-5-yl}benzamide (a pyrimidine-based pharmaceutical intermediate), recent patents highlight its potential as a corrosion inhibitor in industrial solvents .

Chemical Reactions Analysis

S-(3-Chlorobenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carbamimidothioic acid, (3-chlorophenyl)methyl ester, also known as a thiourea derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, highlighting its significance in scientific research, particularly in medicinal chemistry and biochemistry.

Medicinal Chemistry

Carbamimidothioic acid derivatives have been investigated for their potential as therapeutic agents. Notably, studies have shown that these compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, the compound has demonstrated efficacy against various bacterial strains, indicating its potential role in treating drug-resistant infections.

Coordination Chemistry

The ability of carbamimidothioic acid to form complexes with transition metals has been explored in coordination chemistry. These complexes have applications in catalysis and materials science. The compound's thiourea group can act as a bidentate ligand, facilitating the formation of stable metal complexes that can be used in various catalytic processes .

Agricultural Chemistry

Research has indicated that carbamimidothioic acid derivatives can be utilized as agrochemicals. Their ability to inhibit specific enzymes involved in plant metabolism suggests potential applications as herbicides or fungicides. Studies are ongoing to evaluate their effectiveness and safety in agricultural settings .

Biological Studies

Carbamimidothioic acid has been studied for its biological activities beyond antimicrobial effects. It has shown promise in modulating enzymatic activity and influencing metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of carbamimidothioic acid derivatives revealed significant inhibition of growth against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing the compound's potential as an antibiotic agent .

Case Study 2: Coordination Complexes

In a series of experiments focusing on the synthesis of metal complexes using carbamimidothioic acid as a ligand, researchers reported enhanced catalytic activity in oxidation reactions when using these complexes compared to traditional catalysts. The stability and reactivity of these complexes were characterized using spectroscopic methods .

Case Study 3: Agricultural Applications

Field trials assessing the herbicidal properties of carbamimidothioic acid derivatives indicated effective weed control with minimal phytotoxicity to crops. The results suggested that these compounds could serve as environmentally friendly alternatives to conventional herbicides .

Mechanism of Action

References

Biological Activity

Carbamimidothioic acid, (3-chlorophenyl)methyl ester, commonly referred to as Clobenpropit, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17ClN4S
  • Molecular Weight : 314.89 g/mol
  • CAS Number : 145231-35-2

Clobenpropit is characterized as an imidothiocarbamic ester and is primarily recognized for its role as a histamine H3 receptor antagonist and H4 receptor agonist.

Clobenpropit functions through several mechanisms:

  • Histamine Receptor Interaction :
    • It acts as a selective antagonist at the H3 receptor, inhibiting the receptor's activity which can lead to increased neurotransmitter release.
    • It also exhibits agonistic properties at the H4 receptor, which is involved in immune responses and inflammation .
  • Neuroprotective Effects :
    • Clobenpropit has been shown to enhance GABA release in neuronal cultures, providing neuroprotection against NMDA-induced excitotoxicity. This effect is mediated through the cAMP/PKA signaling pathway .
  • Modulation of Inflammatory Responses :
    • By antagonizing H3 receptors and activating H4 receptors, Clobenpropit may modulate inflammatory processes, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Studies

Numerous studies have evaluated the pharmacological effects of Clobenpropit:

  • Convulsant Activity : In animal models, Clobenpropit has demonstrated efficacy in reducing the duration of tonic-clonic seizures induced by electrical stimulation, indicating its potential use in seizure management .
  • GABAergic Modulation : Research indicates that Clobenpropit increases GABA release in rat cortical neurons, suggesting its role in enhancing inhibitory neurotransmission which could be beneficial in treating anxiety and seizure disorders .

Case Studies

  • Seizure Management :
    • A study conducted on guinea pigs showed that Clobenpropit effectively reduced electrically induced contractions mediated by H3 receptor activation. This suggests a potential application in managing seizure disorders through modulation of histaminergic signaling .
  • Inflammation and Pain :
    • Clobenpropit has been investigated for its anti-inflammatory properties in models of acute inflammation. Its dual action on H3 and H4 receptors may provide a novel approach to treating inflammatory diseases .

Data Tables

PropertyValue
Molecular FormulaC14H17ClN4S
Molecular Weight314.89 g/mol
CAS Number145231-35-2
H3 Receptor Affinity (Ki)0.17 nM
SolubilitySoluble in ethanol, DMSO

Research Findings

Recent studies have highlighted the significance of Clobenpropit in various biological contexts:

  • Neuroprotection : Clobenpropit's ability to protect neurons from excitotoxic damage has been documented, with implications for neurodegenerative diseases where glutamate toxicity is a concern .
  • Therapeutic Potential : The compound's unique receptor interactions position it as a candidate for developing new treatments for neurological disorders and inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Substituent/Modification Biological Activity Key Findings References
Carbamimidothioic acid, (3-chlorophenyl)methyl ester 3-chlorophenyl Antimicrobial (broad-spectrum) Moderate activity against bacteria and fungi; outperformed by higher chlorinated derivatives.
(3,4,5-Trichlorophenyl)methyl ester chloride 3,4,5-trichlorophenyl Antimicrobial (enhanced potency) Highest activity in its series; increased chlorine atoms enhance lipophilicity and membrane penetration.
(4-Boronophenyl)methyl ester hydrobromide (BC-11) 4-boronophenyl Cytotoxic (anticancer) Inhibits urokinase-plasminogen activator, showing efficacy against triple-negative breast cancer cells.
(3,4-Dichlorophenyl)methyl ester hydrochloride (A22) 3,4-dichlorophenyl Bacterial cytoskeleton disruption Perturbs MreB protein, affecting bacterial cell shape and division; research tool, not antimicrobial.
10-Methyl-9-anthracenyl methyl ester Anthracenyl group Undefined (structural variation) Bulky aromatic group may alter pharmacokinetics; no specific activity reported in evidence.

Key Comparative Insights

Chlorination Patterns :

  • Increasing chlorine atoms on the phenyl ring (e.g., 3,4,5-trichloro vs. 3-chloro) correlates with enhanced antimicrobial activity, likely due to improved lipophilicity and target binding .
  • The dichlorophenyl derivative (A22) exhibits a distinct mechanism, targeting bacterial cytoskeletal proteins rather than direct microbial killing .

Functional Group Modifications: Boron substitution (BC-11) shifts activity toward anticancer applications, demonstrating the impact of electronic effects on target specificity . Substitution with amines (e.g., guanidine, thiourea) in piperazinone derivatives enhances cytotoxicity in cancer cell lines, suggesting the importance of hydrogen-bonding interactions .

Decomposition Kinetics: The (3-chlorophenyl)methyl ester and its analogs decompose to mercapto-derivatives, which may influence their antimicrobial efficacy.

Q & A

Q. What computational methods predict its crystallinity and solid-state stability?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and lattice energy. Compare with experimental XRD data (space group P21/c, unit cell parameters a = 8.2 Å, b = 12.4 Å, c = 15.7 Å). Accelerated stability studies (40°C/75% RH) assess hygroscopicity .

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